molecular formula C22H26N4O2S2 B2692135 N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide CAS No. 392291-36-0

N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide

Cat. No. B2692135
CAS RN: 392291-36-0
M. Wt: 442.6
InChI Key: LDMDVDCWOBFJKZ-UHFFFAOYSA-N
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Description

N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide is a useful research compound. Its molecular formula is C22H26N4O2S2 and its molecular weight is 442.6. The purity is usually 95%.
BenchChem offers high-quality N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Noncovalent Interactions Analysis

Research on adamantane-1,3,4-thiadiazole derivatives, closely related to the compound , has shown significant insights into the nature of noncovalent interactions. These studies provide a quantitative assessment through crystallographic analysis and quantum theory, highlighting the importance of intra- and intermolecular interactions, such as hydrogen bonding, in determining the stability and structure of these compounds (El-Emam et al., 2020).

Inhibitory Activity and Binding Pocket Analysis

Investigations into the inhibitory activity of 1,3,4-thiadiazole-sulfonamides, which share a structural motif with the compound of interest, have revealed their potential as carbonic anhydrase inhibitors. The binding site analysis suggests a distinct interaction pattern that could offer a new perspective for designing selective inhibitors, showcasing the compound's application in therapeutic interventions (Avvaru et al., 2010).

Antiviral and Antimicrobial Applications

Adamantane derivatives have shown promising antiviral activities, particularly against influenza viruses, underscoring their potential in antiviral drug development. The structure-activity relationship studies of these compounds contribute to our understanding of how modifications in the adamantane scaffold can enhance antiviral efficacy (Göktaş et al., 2012).

Anti-inflammatory and Antimicrobial Activities

The synthesis of novel 1,3,4-thiadiazoles and oxadiazoles derivatives featuring an adamantyl group has been associated with significant antimicrobial and anti-inflammatory activities. These findings highlight the compound's versatility in the development of new therapeutics for treating infections and inflammation (Kadi et al., 2007).

Material Science Applications

Beyond biomedical applications, adamantane and its derivatives are explored in the field of materials science for the synthesis of polyamide-imides and other polymers, demonstrating the compound's utility in creating high-performance materials with desirable thermal and mechanical properties (Liaw et al., 2001).

properties

IUPAC Name

N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O2S2/c1-13-2-4-17(5-3-13)23-18(27)12-29-21-26-25-20(30-21)24-19(28)22-9-14-6-15(10-22)8-16(7-14)11-22/h2-5,14-16H,6-12H2,1H3,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDMDVDCWOBFJKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide

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